molecular formula C26H46O9 B131372 Dihydro Mupirocin CAS No. 1246812-11-2

Dihydro Mupirocin

Cat. No.: B131372
CAS No.: 1246812-11-2
M. Wt: 502.6 g/mol
InChI Key: BLLCNILVBRPJAH-OAOSLEDJSA-N
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Description

Dihydro Mupirocin is a derivative of Mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. Mupirocin is primarily used as a topical treatment for bacterial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes . This compound retains the antibacterial properties of its parent compound but has been modified to enhance its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Mupirocin involves the hydrogenation of Mupirocin. The process typically includes the following steps:

    Hydrogenation: Mupirocin is dissolved in an appropriate solvent, such as ethanol or methanol. A hydrogenation catalyst, such as palladium on carbon, is added to the solution.

    Reaction Conditions: The reaction mixture is subjected to hydrogen gas under controlled pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Fermentation: Pseudomonas fluorescens is cultured in a bioreactor to produce Mupirocin.

    Extraction and Purification: Mupirocin is extracted from the fermentation broth and purified.

    Hydrogenation: The purified Mupirocin undergoes hydrogenation to yield this compound.

    Final Purification: The product is further purified to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Dihydro Mupirocin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Dihydro Mupirocin has several scientific research applications:

    Chemistry: It is used as a model compound to study hydrogenation reactions and the effects of structural modifications on antibacterial activity.

    Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: this compound is used in the development of topical formulations for skin infections

Mechanism of Action

Dihydro Mupirocin exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis in bacteria. By binding to the enzyme, this compound prevents the incorporation of isoleucine into bacterial proteins, leading to the inhibition of protein synthesis and ultimately bacterial death .

Comparison with Similar Compounds

Uniqueness: Dihydro Mupirocin is unique due to its enhanced stability and efficacy compared to Mupirocin. Its ability to inhibit bacterial isoleucyl-tRNA synthetase without cross-resistance with other antibiotics makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

IUPAC Name

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLCNILVBRPJAH-OAOSLEDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332195
Record name Dihydro Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-11-2
Record name Dihydro Mupirocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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